2-Ethyl-5-nitropyridine
Overview
Description
2-Ethyl-5-nitropyridine is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 2-Ethyl-5-nitropyridine is 1S/C7H8N2O2/c1-2-6-3-4-7 (5-8-6)9 (10)11/h3-5H,2H2,1H3 and the InChI key is VUTMOONWKQEUBX-UHFFFAOYSA-N .Chemical Reactions Analysis
Nitropyridines, including 2-Ethyl-5-nitropyridine, have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura coupling reactions . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Ethyl-5-nitropyridine is a liquid or solid or semi-solid or lump substance .Scientific Research Applications
Antimitotic Agents
2-Ethyl-5-nitropyridine derivatives have shown potential as antimitotic agents. One study focused on the antitumor activity of ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and related compounds. These compounds are precursors to potent antimitotic agents, pyrido[3,4-b]pyrazin-7-ylcarbamates. The study found that 5-nitropyridine oximes, although less potent than pyridopyrazines, could inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a possible mode of action against cancer cells (Temple et al., 1992).
Synthesis of Anticancer Agents
Another research focused on synthesizing potential anticancer agents, specifically pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, starting from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate. The study explored how these compounds affected the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).
Fluorescent Probes for Metal Detection
2-Ethyl-5-nitropyridine derivatives were used to develop fluorescent probes for detecting Fe3+ and Hg2+ ions in aqueous media. The research designed specific compounds that showed selective and sensitive behavior towards these metal ions, indicating potential applications in detecting and estimating trace metal ions in water samples or biological systems (Singh et al., 2020).
Molecular Diodes
A study on the 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule revealed its potential as a programmable molecular diode. This molecule exhibits charge-induced conformational switching and rectifying behavior, making it suitable for applications in nano-scale devices and memory systems (Derosa et al., 2003).
Conformational Analysis and Spectral Studies
Another study investigated the conformational stability and vibrational spectra of 2-N-ethylamino-5-methyl-4-nitropyridine. This research provided insights into the molecular structure, stability, and bond strength through vibrational spectroscopy and quantum chemical DFT calculations (Lorenc, 2012).
Safety And Hazards
2-Ethyl-5-nitropyridine is classified as a dangerous substance. It has hazard statements H301+H311+H331-H315-H319-H335-H228 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The future directions for 2-Ethyl-5-nitropyridine could involve its use in the synthesis of other chemical compounds. For example, it could be used in the preparation of nitropyridine derivatives . Additionally, it could be used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
properties
IUPAC Name |
2-ethyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTMOONWKQEUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404569 | |
Record name | 2-Ethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-nitropyridine | |
CAS RN |
31557-73-0 | |
Record name | 2-Ethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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